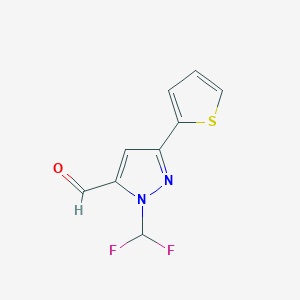
1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde
説明
1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C9H6F2N2OS and its molecular weight is 228.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde, identified by its CAS number 2092804-61-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and pharmacological significance of this compound, along with relevant case studies and research findings.
The molecular formula of this compound is , with a molecular weight of 228.22 g/mol. The compound features a difluoromethyl group and a thiophene ring, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2092804-61-8 |
| Molecular Formula | C9H6F2N2OS |
| Molecular Weight | 228.22 g/mol |
Synthesis
The synthesis of pyrazole derivatives has been extensively studied. The compound can be synthesized through various methods involving cyclocondensation reactions. Recent studies have highlighted the efficiency of synthesizing derivatives that include both pyrazole and thiazole moieties, which are known for their antimicrobial and anti-inflammatory properties .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. In a study where various pyrazole derivatives were screened against Gram-positive and Gram-negative bacteria, compounds similar to this compound showed promising results in inhibiting bacterial growth. The zone of inhibition was measured using the well diffusion method, with positive controls such as streptomycin demonstrating effectiveness .
Anti-inflammatory Properties
Pyrazole derivatives have been recognized for their anti-inflammatory effects. For instance, compounds in the same class have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in vitro. These findings suggest that this compound may also possess similar anti-inflammatory properties, contributing to its potential therapeutic applications .
Anticancer Activity
Pyrazoles have garnered attention for their anticancer properties. Studies have demonstrated that certain pyrazole derivatives inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). Although specific data on the anticancer activity of this compound is limited, its structural similarities to known anticancer agents warrant further investigation into its potential efficacy against various cancer cell lines .
Case Studies
- Antimicrobial Screening : A study involving a series of synthesized pyrazole derivatives showed that many exhibited significant antimicrobial activity against E. coli and S. aureus, with some compounds achieving zones of inhibition greater than those of standard antibiotics .
- Anti-inflammatory Effects : In vitro assays demonstrated that certain pyrazole derivatives inhibited LPS-induced inflammation in macrophage cell lines, suggesting potential applications in treating inflammatory diseases .
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : C9H7F2N3S
- Molecular Weight : 227.24 g/mol
- CAS Number : 2092804-61-8
The presence of the difluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable candidate for drug development.
1-(Difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde exhibits promising biological properties, including:
- Antimicrobial Activity : Compounds with similar pyrazole structures have shown effectiveness against various bacterial and fungal strains. This compound may exhibit similar properties due to its structural analogs, which have been reported to possess antimicrobial effects .
- Antioxidant Properties : Research indicates that pyrazole derivatives can act as antioxidants. The incorporation of the thiophene ring may enhance this activity, providing potential applications in preventing oxidative stress-related diseases .
Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing various functionalized derivatives, which can be tailored for specific activities:
- Functionalized Thiophene-Based Pyrazoles : The synthesis of derivatives through reactions involving 1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde has been explored to create compounds with enhanced biological activities . These derivatives may include amides and other heterocycles that expand the pharmacological profile.
Material Science
The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics:
- Organic Light Emitting Diodes (OLEDs) : The incorporation of 1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde into polymer matrices could enhance the performance of OLEDs due to its potential as an electron transport material .
Case Study 1: Antimicrobial Evaluation
特性
IUPAC Name |
2-(difluoromethyl)-5-thiophen-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2OS/c10-9(11)13-6(5-14)4-7(12-13)8-2-1-3-15-8/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCRYNKNRNVZCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)C=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















